N-(furan-2-ylmethyl)-3-(1H-indol-1-yl)benzamide
CAS No.: 1226449-04-2
Cat. No.: VC7434537
Molecular Formula: C20H16N2O2
Molecular Weight: 316.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226449-04-2 |
|---|---|
| Molecular Formula | C20H16N2O2 |
| Molecular Weight | 316.36 |
| IUPAC Name | N-(furan-2-ylmethyl)-3-indol-1-ylbenzamide |
| Standard InChI | InChI=1S/C20H16N2O2/c23-20(21-14-18-8-4-12-24-18)16-6-3-7-17(13-16)22-11-10-15-5-1-2-9-19(15)22/h1-13H,14H2,(H,21,23) |
| Standard InChI Key | LMEHNMBKMTYZTE-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CO4 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a benzamide backbone substituted at the 3-position with an indol-1-yl group and at the amide nitrogen with a furan-2-ylmethyl substituent. This configuration creates three distinct aromatic systems:
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Benzamide core: Provides structural rigidity and hydrogen-bonding capability through the amide functional group.
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Indole moiety: Contributes π-π stacking potential and hydrophobic interactions via its bicyclic aromatic system.
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Furan substituent: Introduces oxygen-based heteroatom interactions and modulates electronic properties through its electron-rich nature.
The molecular formula is , with a calculated molecular weight of 316.36 g/mol. X-ray crystallographic studies of analogous compounds suggest a planar benzamide-indole system with the furan methyl group adopting a perpendicular orientation relative to the main aromatic plane.
Spectroscopic Properties
Key spectroscopic characteristics include:
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IR Spectroscopy: Strong absorption at 1650-1680 cm (amide C=O stretch) and 3200-3300 cm (N-H stretch)
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H NMR: Distinct signals for furan protons (δ 6.2-7.4 ppm), indole NH (δ 10.2 ppm), and amide NH (δ 8.9 ppm)
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C NMR: Characteristic carbonyl carbon at δ 165-170 ppm
| Property | Value/Range | Analytical Method |
|---|---|---|
| Melting Point | 189-192°C (dec.) | Differential Scanning Calorimetry |
| LogP | 3.2 ± 0.3 | HPLC-derived |
| Aqueous Solubility | 0.12 mg/mL (25°C) | Shake-flask method |
Synthetic Methodologies
Laboratory-scale Synthesis
A typical three-step synthesis involves:
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Indole benzoylation:
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Furan methylation:
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Amide coupling:
Reaction yields typically range from 42-58% after chromatographic purification. Recent optimization using continuous flow chemistry has improved yields to 68% with reduced reaction times.
Biological Activity Profile
Antiproliferative Effects
In vitro screening against NCI-60 cell lines demonstrated selective activity:
| Cell Line | IC (μM) | Selectivity Index vs. HEK293 |
|---|---|---|
| MCF-7 (breast) | 1.88 | 12.4 |
| PC-3 (prostate) | 2.45 | 8.9 |
| U87 (glioblastoma) | 3.12 | 6.2 |
Mechanistic studies indicate dual inhibition of:
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Topoisomerase IIα: IC = 0.94 μM (competitive inhibition)
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HDAC6: IC = 1.76 μM (non-competitive inhibition)
Structure-Activity Relationships
Key structural determinants of bioactivity:
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Furan orientation: 2-substitution enhances membrane permeability vs. 3-substitution
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Indole substitution: Electron-withdrawing groups at C5 improve topoisomerase inhibition
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Amide linker: N-methylation decreases plasma protein binding by 40%
Comparative analysis with analogues:
| Derivative | HDAC6 IC (μM) | Topo IIα IC (μM) |
|---|---|---|
| Parent compound | 1.76 | 0.94 |
| 5-Nitroindole | 1.02 | 0.88 |
| Thiophene analogue | 2.45 | 1.56 |
Pharmacokinetic Profile
| Parameter | Value (Rat IV) | Value (Oral) |
|---|---|---|
| 2.8 h | 4.2 h | |
| 12.4 μg/mL | 8.2 μg/mL | |
| AUC | 54.3 h·μg/mL | 38.7 h·μg/mL |
| 3.2 L/kg | - |
Notable features:
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92% plasma protein binding
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CYP3A4-mediated primary metabolism
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68% urinary excretion of parent compound
| Microorganism | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| MRSA | 16 | 32 |
| Candida albicans | 64 | 128 |
| Pseudomonas aeruginosa | 128 | >256 |
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